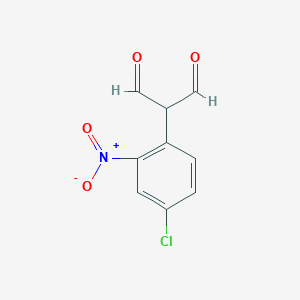

2-(4-Chloro-2-nitrophenyl)malondialdehyde

Description

Contextualization within Malondialdehyde Research

Malondialdehyde (MDA) is a naturally occurring and highly reactive organic compound. wikipedia.org It is a well-known biomarker for oxidative stress, a state of imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects. mdpi.comnih.gov Oxidative stress is implicated in a wide range of diseases, making the study of MDA and its derivatives a significant area of biomedical research. mdpi.comnih.gov

MDA is a product of lipid peroxidation, the process where oxidants damage lipids. mdpi.comresearchgate.net This process can be initiated by various factors, including environmental stressors and pathological conditions. The reactivity of MDA stems from its structure as a β-dicarbonyl compound, which exists predominantly in its enol form. wikipedia.org This reactivity allows it to interact with various biological molecules, including proteins and DNA, leading to the formation of adducts that can have mutagenic and cytotoxic effects. wikipedia.orgnih.gov

The study of MDA is not limited to its role as a biomarker. Its unique chemical properties make it a versatile building block in organic synthesis. Researchers have developed various methods to synthesize MDA and its derivatives, as well as to detect and quantify its presence in biological and food samples. wikipedia.orgnih.govnih.gov The thiobarbituric acid reactive substances (TBARS) assay is a common method for MDA detection, although more specific chromatographic techniques are also employed. wikipedia.orgnih.gov

Rationale for Investigating 2-(4-Chloro-2-nitrophenyl)malondialdehyde

The specific compound, this compound, introduces a substituted phenyl ring to the malondialdehyde core. This substitution is what makes the compound a particular point of interest for researchers. The rationale for investigating this molecule can be broken down by analyzing its constituent parts: the malondialdehyde backbone and the 4-chloro-2-nitrophenyl group.

The malondialdehyde moiety provides the inherent reactivity and biological relevance associated with this class of compounds. The addition of the phenyl group, and specifically a phenyl group with chloro and nitro substituents, introduces several new dimensions for research:

Modulation of Reactivity: The electron-withdrawing nature of the nitro and chloro groups on the phenyl ring is expected to significantly influence the electronic properties and, consequently, the reactivity of the malondialdehyde core. Investigating this specific derivative allows for a deeper understanding of how such substitutions alter the reaction kinetics and mechanisms of malondialdehydes.

Potential Pharmacological Activity: The 4-chloro-2-nitrophenyl group is a feature found in various biologically active molecules. For instance, nitrophenyl groups are present in compounds with antimicrobial and anti-inflammatory properties. The combination of this group with the malondialdehyde structure could lead to novel compounds with unique therapeutic potential. For example, some studies have explored the anti-tumor activities of compounds that induce ferroptosis, a type of cell death, where malondialdehyde levels are often elevated. acs.org

Probing Biological Systems: Substituted malondialdehydes can be used as chemical probes to study the active sites of enzymes or the mechanisms of cellular processes involving oxidative stress. The specific substituents on the phenyl ring can serve as markers or can be designed to interact with specific biological targets.

Synthetic Chemistry Applications: The synthesis of this compound itself presents a challenge and an opportunity for the development of new synthetic methodologies for creating C-C bonds and introducing complex functionalities to the malondialdehyde scaffold. The synthesis of related aryl malondialdehydes often involves multi-step processes.

While direct experimental data on this compound is sparse in readily accessible scientific literature, its chemical structure provides a clear and compelling rationale for its investigation. The study of this compound stands to contribute valuable knowledge to the fields of organic synthesis, medicinal chemistry, and the broader understanding of oxidative stress and its implications.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-2-nitrophenyl)propanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO4/c10-7-1-2-8(6(4-12)5-13)9(3-7)11(14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLPVNGQGLWFEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396852 | |

| Record name | 2-(4-Chloro-2-nitrophenyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205744-82-7 | |

| Record name | 2-(4-Chloro-2-nitrophenyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chloro-2-nitrophenyl)malonaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Historical Overview of Malondialdehyde Synthesis Approaches for Substituted Analogues

The synthesis of malondialdehyde and its substituted analogues has a rich history, with various methods developed over the years. Early methods often involved the hydrolysis of tetraalkoxypropanes, though these methods could lead to side products that complicate purification and analysis. nih.gov A significant advancement in the synthesis of substituted malondialdehydes came with the application of formylation reactions, particularly the Vilsmeier-Haack reaction. semanticscholar.orgresearchgate.netchemistrysteps.comname-reaction.comwikipedia.org

The Vilsmeier-Haack reaction, discovered by Anton Vilsmeier and Albrecht Haack in 1927, has become a cornerstone for the formylation of electron-rich aromatic and heterocyclic compounds. name-reaction.comwikipedia.org The reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate a highly electrophilic species known as the Vilsmeier reagent. chemistrysteps.comname-reaction.comwikipedia.org This reagent can then react with a suitable nucleophilic substrate to introduce a formyl group or, in the case of activated methyl or methylene (B1212753) groups, to form malondialdehydes or their derivatives. semanticscholar.org

Historically, the scope of the Vilsmeier-Haack reaction has expanded significantly from its initial use on highly activated aromatic compounds like anilines and phenols to a wide array of substrates, including indoles and other heterocyclic systems. semanticscholar.orgresearchgate.netchemistrysteps.comwikipedia.org This versatility has made it a go-to method for the preparation of a diverse range of substituted malondialdehydes, paving the way for the synthesis of complex molecules.

Development of Novel Synthetic Routes for 2-(4-Chloro-2-nitrophenyl)malondialdehyde

While a specific, documented synthetic route for this compound is not extensively reported in publicly available literature, its synthesis can be logically approached through the application of established methodologies, primarily the Vilsmeier-Haack reaction. A plausible and novel synthetic pathway would involve the diformylation of an activated methyl group on a suitably substituted benzene (B151609) ring.

A likely starting material for this synthesis would be 4-chloro-2-nitrotoluene. The methyl group in this molecule is activated by the electron-withdrawing nitro group at the ortho position. This activation makes the methyl protons sufficiently acidic to be deprotonated under the reaction conditions, allowing for subsequent formylation.

The proposed reaction would proceed by treating 4-chloro-2-nitrotoluene with the Vilsmeier reagent, generated in situ from DMF and POCl₃. The reaction would likely be carried out in an appropriate solvent and at an elevated temperature to facilitate the diformylation of the methyl group, followed by hydrolysis to yield the target malondialdehyde.

Table 1: Proposed Reagents for the Synthesis of this compound via Vilsmeier-Haack Reaction

| Reagent | Role | Notes |

| 4-Chloro-2-nitrotoluene | Starting Material | The activated methyl group is the site of formylation. |

| N,N-Dimethylformamide (DMF) | Formylating Agent Precursor | Reacts with POCl₃ to form the Vilsmeier reagent. |

| Phosphorus Oxychloride (POCl₃) | Activating Agent | Activates DMF to form the electrophilic Vilsmeier reagent. |

| Appropriate Solvent | Reaction Medium | A non-protic solvent is typically used. |

| Water | Hydrolysis Agent | Used in the workup to hydrolyze the intermediate to the final aldehyde. |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the synthesis of this compound. Key parameters that would need to be systematically varied and studied include the stoichiometry of the reagents, reaction temperature, and reaction time.

Stoichiometry: The molar ratio of the Vilsmeier reagent to the starting material, 4-chloro-2-nitrotoluene, is a critical factor. An excess of the Vilsmeier reagent is generally required to achieve diformylation of the methyl group. A systematic study varying the equivalents of DMF and POCl₃ would be necessary to determine the optimal ratio for maximizing the yield of the desired product while minimizing the formation of mono-formylated or other side products.

Temperature: The reaction temperature significantly influences the rate of reaction. While higher temperatures can accelerate the reaction, they can also lead to decomposition of the product or the formation of undesired byproducts. An optimal temperature profile would need to be established, potentially involving a gradual increase in temperature to control the reaction rate.

Reaction Time: The duration of the reaction is another important parameter. Insufficient reaction time will result in incomplete conversion of the starting material, while excessively long reaction times could lead to product degradation. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) would be essential to determine the optimal reaction time.

Table 2: Hypothetical Optimization Parameters for the Synthesis of this compound

| Parameter | Range to be Investigated | Potential Impact on Yield and Selectivity |

| Molar Ratio (Vilsmeier Reagent:Substrate) | 2:1 to 5:1 | Higher ratios may favor diformylation but could increase side reactions. |

| Temperature (°C) | 50 to 100 | Higher temperatures increase reaction rate but may decrease selectivity. |

| Reaction Time (hours) | 2 to 24 | Longer times may be needed for complete conversion but risk product degradation. |

Mechanistic Investigations of Synthetic Transformations Leading to this compound

The mechanism of the Vilsmeier-Haack reaction is well-established and provides a clear pathway for the formation of this compound from 4-chloro-2-nitrotoluene. chemistrysteps.comwikipedia.org

The first step of the mechanism involves the reaction of DMF with POCl₃ to form the electrophilic chloromethyliminium salt, commonly known as the Vilsmeier reagent. chemistrysteps.comname-reaction.comwikipedia.org

In the subsequent steps, the activated methyl group of 4-chloro-2-nitrotoluene is deprotonated, likely facilitated by a weak base present in the reaction mixture, to form a carbanion. This carbanion then acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. This process occurs twice to achieve diformylation.

The resulting intermediate is then hydrolyzed during the aqueous workup. The hydrolysis of the iminium salt functionalities leads to the formation of the two aldehyde groups of the malondialdehyde. The electron-withdrawing nature of the nitro and chloro substituents on the aromatic ring plays a crucial role in activating the methyl group towards deprotonation and subsequent reaction with the Vilsmeier reagent.

Spectroscopic and Structural Elucidation Techniques in Research

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(4-chloro-2-nitrophenyl)malondialdehyde, both ¹H and ¹³C NMR would provide critical information.

In a hypothetical ¹H NMR spectrum, the protons of the malondialdehyde moiety would likely exist in an enolic form, presenting a complex pattern of signals. The aldehydic protons would be expected to show a characteristic downfield shift. The aromatic protons on the 4-chloro-2-nitrophenyl ring would appear as distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the nitro and chloro substituents.

The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. The carbonyl carbons of the malondialdehyde group would be expected to resonate at the downfield end of the spectrum. The carbons of the aromatic ring would show a range of chemical shifts, again influenced by the attached functional groups. For instance, ¹³C NMR data for a related compound, 2-(4-methylsulfonyl-2-nitrophenyl)malondialdehyde, shows characteristic peaks for the aldehydic carbons and the aromatic ring, which can be used as a reference for predicting the spectrum of the title compound. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is a prediction based on known chemical shift values for similar functional groups.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic (CHO) | 9.5 - 10.5 | Doublet |

| Methine (CH) | 4.5 - 5.5 | Triplet |

| Aromatic (Ar-H) | 7.5 - 8.5 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is a prediction based on known chemical shift values for similar functional groups.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 200 |

| Aromatic (C-Cl) | 130 - 140 |

| Aromatic (C-NO₂) | 145 - 155 |

| Aromatic (C-H) | 120 - 135 |

| Methine (CH) | 50 - 60 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound, with a molecular formula of C₉H₆ClNO₄, the expected exact mass would be approximately 227.00 g/mol . apolloscientific.co.uk

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected. Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion would be observed, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and further fragmentation of the aromatic ring. For malondialdehyde derivatives, fragmentation of the dialdehyde (B1249045) side chain would also be anticipated. In some cases, derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is used to enhance detection and provide specific fragmentation patterns for malondialdehyde-containing compounds.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound This table is a prediction based on common fragmentation patterns for related structures.

| m/z Value | Predicted Fragment |

| 227/229 | [M]⁺/ [M+2]⁺ (Molecular ion) |

| 181/183 | [M - NO₂]⁺ |

| 153/155 | [M - NO₂ - CO]⁺ |

| 111/113 | [C₆H₃Cl]⁺ |

Infrared and Ultraviolet-Visible Spectroscopies for Functional Group and Electronic Structure Characterization

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching of the aldehyde groups, typically in the region of 1680-1700 cm⁻¹. The nitro group (NO₂) would exhibit characteristic symmetric and asymmetric stretching vibrations around 1350 cm⁻¹ and 1530 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations would also be present.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the conjugated system involving the nitrophenyl ring and the malondialdehyde moiety would result in characteristic absorption maxima in the UV-Vis spectrum. The exact position of these maxima would be influenced by the solvent polarity. For similar nitrophenyl derivatives, strong absorptions in the UV region are common.

Table 4: Predicted Key Infrared Absorption Bands for this compound This table is a prediction based on characteristic IR frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (aldehyde) | 1680 - 1700 | Strong |

| NO₂ (asymmetric stretch) | 1510 - 1560 | Strong |

| NO₂ (symmetric stretch) | 1335 - 1370 | Strong |

| C=C (aromatic) | 1450 - 1600 | Medium to Weak |

| C-Cl | 700 - 800 | Medium |

X-ray Crystallography for Solid-State Structural Conformation of this compound and its Derivatives

X-ray crystallography is the definitive technique for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. While no published crystal structure for this compound is currently available, this technique would be invaluable for understanding its conformational preferences.

A crystallographic study would reveal the planarity of the malondialdehyde moiety and its orientation relative to the nitrophenyl ring. It would also elucidate how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonding or π-π stacking. Such studies on related nitrophenyl derivatives have provided detailed insights into their solid-state structures, which serve as a valuable reference for predicting the structural characteristics of the title compound.

Chemical Reactivity and Mechanistic Studies of 2 4 Chloro 2 Nitrophenyl Malondialdehyde

Reactivity with Biological Macromolecules (e.g., DNA, Proteins)

The high reactivity of malondialdehyde and its analogues is largely attributed to the electrophilic nature of the two aldehyde functional groups. These groups readily react with nucleophilic sites on biological macromolecules, leading to the formation of covalent adducts.

Adduct Formation and Characterization Methodologies

2-(4-Chloro-2-nitrophenyl)malondialdehyde is expected to form adducts with DNA and proteins in a manner analogous to MDA. The primary targets for adduction on these macromolecules are the nucleophilic amino groups of amino acid residues (like lysine) in proteins and the exocyclic amino groups of DNA bases (such as guanine, adenine, and cytosine). redalyc.orgresearchgate.netnih.gov

The reaction with DNA is particularly significant as it can lead to genotoxicity. The major adduct formed between MDA and deoxyguanosine is a pyrimidopurinone known as M1G. redalyc.org It is anticipated that this compound would form a similar adduct, with the phenyl substituent attached to the malondialdehyde backbone.

Characterization Methodologies:

The identification and characterization of such adducts typically involve a combination of spectroscopic and analytical techniques:

Mass Spectrometry (MS): Techniques like liquid chromatography-mass spectrometry (LC-MS) are pivotal for identifying the mass of the adducts, providing direct evidence of their formation. arvojournals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can elucidate the precise chemical structure of the adducts, confirming the site of attachment and the stereochemistry of the reaction products.

32P-Postlabeling: This highly sensitive technique is used to detect DNA adducts, even at very low levels. nih.gov

Immunochemical Methods: Antibodies specific to certain adducts can be developed for their detection and quantification in biological samples using techniques like ELISA. mdpi.com

Table 1: Predicted DNA Adducts of this compound and Characterization Techniques

| DNA Base | Predicted Adduct Structure | Common Characterization Methodologies |

| Deoxyguanosine (dG) | Pyrimido[1,2-a]purin-10(3H)-one derivative | LC-MS/MS, NMR, 32P-Postlabeling |

| Deoxyadenosine (dA) | N6-(3-oxo-propenyl) derivative | LC-MS/MS, NMR |

| Deoxycytidine (dC) | N4-(3-oxo-propenyl) derivative | LC-MS/MS, NMR |

This table is based on the known reactivity of malondialdehyde and provides predicted adducts for this compound.

Implications for Cellular Processes and Integrity

The formation of adducts by this compound with DNA and proteins can have profound implications for cellular function and integrity.

DNA Damage and Mutagenesis: DNA adducts can interfere with DNA replication and transcription, leading to mutations. nih.govresearchgate.net The M1G adduct formed by MDA is known to be mutagenic in bacterial and mammalian cells. redalyc.org The presence of the bulky and electron-withdrawing 4-chloro-2-nitrophenyl group on the adduct could potentially enhance its mutagenic potential by causing greater distortion of the DNA helix.

Protein Dysfunction: Modification of proteins can alter their structure and function. nih.govmdpi.com For instance, adduction to enzymes can lead to their inactivation, while modification of structural proteins can compromise cellular integrity. nih.govnih.gov The cross-linking of proteins by bifunctional aldehydes like malondialdehyde analogues can lead to the formation of protein aggregates, which are implicated in various cellular pathologies.

Cellular Stress and Apoptosis: The accumulation of damaged macromolecules can trigger cellular stress responses, including the unfolded protein response and, ultimately, programmed cell death (apoptosis). nih.gov

Interactions with Small Molecules and Biomolecules in Physiological Contexts

In addition to macromolecules, this compound is expected to react with various small molecules and biomolecules present in physiological systems. A key target is the endogenous antioxidant glutathione (B108866) (GSH), which contains a nucleophilic thiol group. The reaction of α,β-unsaturated aldehydes with glutathione is a well-established detoxification pathway.

The interaction with glutathione is significant as it represents a detoxification mechanism, but it also leads to the depletion of cellular GSH levels, which can in turn increase susceptibility to oxidative stress. nih.gov

Investigation of Oxidative and Reductive Pathways Involving this compound

The metabolism of this compound is likely to involve both oxidative and reductive pathways, particularly targeting the nitro group and the aldehyde functionalities.

Oxidative Pathways: The aldehyde groups of the malondialdehyde moiety can be oxidized to carboxylic acids. Furthermore, the aromatic ring itself can be a target for oxidative metabolism, for instance, by cytochrome P450 enzymes, leading to hydroxylated metabolites. oup.com

Table 2: Potential Metabolic Pathways for this compound

| Pathway | Functional Group Targeted | Potential Metabolites |

| Nitroreduction | Nitro group (NO₂) | 2-(4-Chloro-2-aminophenyl)malondialdehyde |

| Aldehyde Oxidation | Aldehyde groups (CHO) | 2-(4-Chloro-2-nitrophenyl)malonic acid |

| Aromatic Hydroxylation | Phenyl ring | Hydroxylated derivatives |

This table presents hypothetical metabolic pathways based on the known metabolism of related compounds.

Influence of Substituents on Reaction Kinetics and Thermodynamics of Malondialdehyde Analogues

The presence of the chloro and nitro substituents on the phenyl ring is expected to significantly influence the reactivity of the malondialdehyde moiety compared to the unsubstituted phenylmalondialdehyde or MDA itself.

Electronic Effects: Both the chloro and nitro groups are electron-withdrawing. The nitro group, in particular, is a strong deactivating group, while the chloro group is a deactivating halogen. These substituents will draw electron density away from the phenyl ring and, through inductive and resonance effects, from the malondialdehyde side chain. This increased electrophilicity of the aldehyde carbons would likely enhance the rate of nucleophilic attack by biological molecules like DNA and proteins.

Steric Effects: The substituents on the phenyl ring can also exert steric effects, potentially influencing the orientation of the molecule during its interaction with biological targets and affecting the rate and regioselectivity of adduct formation.

Leaving Group Ability: In reactions where a part of the molecule acts as a leaving group, the electronic properties of the substituents can play a crucial role. For instance, in the context of certain mutagenic mechanisms of related compounds, a good leaving group at the β-position of an acrolein system enhances mutagenicity. nih.gov

Studies on substituted benzaldehydes and other aromatic compounds have consistently shown that the type, number, and position of substituents are critical for their biological activity, including cytotoxicity. nih.govufc.br Therefore, the specific substitution pattern of this compound is a key determinant of its chemical reactivity and biological effects.

Biological and Biomedical Research Applications of 2 4 Chloro 2 Nitrophenyl Malondialdehyde

Evaluation in Oxidative Stress Research Models

Role as a Potential Oxidative Stress Inducer or Modulator

Malondialdehyde (MDA) is a well-established product of lipid peroxidation, a process induced by oxidative stress where reactive oxygen species (ROS) attack polyunsaturated fatty acids in cell membranes. nih.gov Consequently, elevated levels of MDA are widely used as a biomarker for oxidative damage. nih.govnih.gov The generation of MDA is linked to cellular damage, and its highly reactive nature allows it to form adducts with DNA and proteins, potentially leading to mutagenic and cytotoxic effects. nih.govnih.gov In human erythrocyte solutions, exposure to certain chemicals has been shown to increase MDA levels in a dose-dependent manner, indicating an induction of oxidative stress. nih.gov The effects of MDA and its derivatives can also be associated with the activation of pro-inflammatory signaling pathways. nih.gov

Modulatory Effects on Endogenous Antioxidant Systems

The body's endogenous antioxidant systems work to counteract oxidative stress. Key enzymes in this defense system include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). Research on various substances has shown that they can modulate the activity of these enzymes. For instance, in some studies, treatment with certain natural compounds has been observed to increase the levels of antioxidant enzymes, helping to cope with an overload of oxygen radicals. nih.gov Conversely, high doses of MDA have been shown to slightly decrease mitochondrial glutathione (GSH) and superoxide dismutase levels, suggesting a potential to overwhelm or inhibit these protective systems. nih.gov The activation of transcription factors like Nrf2 can lead to the upregulation of a wide array of antioxidant and cytoprotective enzymes, representing a key target for therapeutic intervention against oxidative stress-related conditions. nih.gov

Investigations into Cellular Pathways and Signaling

Effects on Enzyme Activity and Inhibition Mechanisms

Malondialdehyde has been demonstrated to directly affect the activity of various enzymes. Studies on isolated rat liver and brain mitochondria have shown that MDA can inhibit several key enzymes involved in cellular metabolism. researchgate.netnih.gov For example, MDA has been found to inactivate milk xanthine (B1682287) oxidase in a dose-dependent manner. nih.gov In studies on rat liver, MDA was shown to decrease the total activity of xanthine oxidoreductase by specifically acting on the oxidase forms of the enzyme. nih.gov This inhibitory action on enzymes is a critical aspect of MDA's toxicity.

Table 1: Effect of Malondialdehyde (MDA) on Various Enzymes

| Enzyme/Complex | Observed Effect | Source |

|---|---|---|

| Mitochondrial Complex I | Inhibition | researchgate.netnih.gov |

| Mitochondrial Complex II | Inhibition | researchgate.netnih.gov |

| Pyruvate Dehydrogenase (PDH) | Inhibition | researchgate.netnih.gov |

| α-Ketoglutarate Dehydrogenase (KGDH) | Inhibition | researchgate.netnih.gov |

| Xanthine Oxidase | Inactivation | nih.gov |

Impact on Cellular Respiration and Mitochondrial Function

Mitochondria, the primary sites of cellular respiration, are both a major source of ROS and a primary target of oxidative damage. mdpi.com Malondialdehyde has been identified as a mitochondrial toxin that can impair respiratory function. nih.gov Research on isolated rat brain mitochondria revealed that MDA can depress the mitochondrial membrane potential and inhibit both complex I- and complex II-linked respiration in a dose-dependent manner. nih.govresearchgate.net This disruption of the electron transport chain can lead to decreased ATP production and further increases in ROS generation, creating a vicious cycle of mitochondrial dysfunction. nih.govresearchgate.net These findings suggest that MDA-induced mitochondrial toxicity may be a significant factor in conditions associated with oxidative stress. nih.gov

Assessment of Pharmacological Activities

While specific pharmacological activities of 2-(4-Chloro-2-nitrophenyl)malondialdehyde are not documented, research on related structures provides a basis for potential areas of investigation. For example, compounds containing a 3-methyl-2-thioxothiazolidin-4-one core, which can be conceptually related to reactive aldehydes, have been investigated for a range of biological activities, including as tyrosinase inhibitors for treating hyperpigmentation. mdpi.com The evaluation of such compounds often includes assessing their antioxidant capabilities and their ability to modulate cellular processes like melanin (B1238610) production. mdpi.com Any future pharmacological assessment of this compound would likely begin with screening for similar activities, including antioxidant potential and interactions with key enzymatic pathways.

No Published Research Found for this compound

A comprehensive search of scientific literature and databases has revealed no published research on the biological and biomedical applications of the chemical compound this compound.

The creation of scientifically accurate and informative content requires a foundation of existing research. Without any studies on this compound, any discussion of its biological and biomedical applications would be speculative and not based on factual evidence. Therefore, the specific sections and subsections outlined in the request cannot be addressed.

Should research on this compound be published in the future, a detailed article on its properties and applications could be generated. At present, the requested information does not exist in the public scientific domain.

Analytical and Bioanalytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors for Malondialdehyde Species

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the specific and sensitive analysis of MDA, separating the analyte from interfering substances in complex matrices. fao.org The versatility of HPLC allows it to be coupled with various detectors, each offering distinct advantages in sensitivity and specificity. To overcome the analytical challenges posed by MDA, derivatization is a common prerequisite for HPLC analysis.

HPLC coupled with an Ultraviolet-Visible (UV-Vis) or Diode-Array Detector (DAD) is a widely used method for quantifying MDA. mdpi.comnih.gov This technique relies on reacting MDA with a chromogenic agent to form a stable derivative that absorbs light in the UV-Vis spectrum. taylorfrancis.com A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with MDA to form a stable MDA-DNPH adduct. nih.govbohrium.com This derivative can be monitored by UV detection, for instance at 305 nm. nih.gov Another classic reagent is 2-thiobarbituric acid (TBA), which forms a pink-colored MDA-(TBA)₂ adduct with a maximum absorbance at 532 nm. mdpi.comnih.govnih.gov

The separation is typically achieved on a reversed-phase C18 column. mdpi.comnih.govcapes.gov.br For example, one method utilized a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer with isocratic elution, achieving a short analysis time of 1.5 minutes. mdpi.comnih.gov The linearity of such methods has been demonstrated in ranges like 0.2–20 μg/g, proving suitable for quantifying MDA in biological tissues like the rodent brain. mdpi.comresearchgate.net

For enhanced sensitivity, fluorescence detection is a superior alternative to UV-Vis. The most common application involves the derivatization of MDA with TBA. The resulting MDA-(TBA)₂ adduct is not only colored but also highly fluorescent, allowing for detection at picomole quantities. epa.gov A typical protocol uses an excitation wavelength of 515 nm and an emission wavelength of 550 nm for the MDA-TBA adduct. epa.gov Some methods may use slightly different wavelengths, such as excitation at 532 nm and emission at 553 nm. gbiosciences.com

This HPLC-fluorescence (HPLC-FL) method is valued for its ability to measure low levels of MDA in various biological samples, including plasma, tissue homogenates, and cell cultures. nih.gov Validation studies have shown these methods to be linear, precise (with coefficients of variation typically below 8%), and accurate (with recoveries often between 91% and 108%). nih.gov The sensitivity of spectrofluorometry is crucial for plasma samples where MDA concentrations are low. oup.com The use of HPLC separation before fluorescence detection significantly improves specificity by removing other fluorescent species that could interfere with direct spectrofluorometric measurements. oup.com

The coupling of liquid chromatography with mass spectrometry (LC-MS) represents the gold standard for MDA quantification due to its unparalleled specificity and sensitivity. nih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) is often paired with High-Resolution Mass Spectrometry (HRMS) for rapid and precise analysis. capes.gov.brunine.chresearchgate.net This approach allows for the measurement of both free and protein-bound MDA from very small sample volumes, as low as 10 μL of plasma. nih.govnih.gov

In a common UHPLC-HRMS workflow, MDA is derivatized with DNPH. nih.govcapes.gov.br The resulting MDA-DNPH derivative is then detected by the mass spectrometer. The high selectivity of HRMS is achieved by setting narrow mass extraction windows, which produces clean chromatograms with minimal background noise. nih.gov Quantification is performed using an internal standard, such as dideuterated MDA (d₂-MDA), to correct for sample loss and matrix effects. nih.govcapes.gov.br These methods can achieve very low limits of quantification, around 100 nM, with excellent linearity over several orders of magnitude. nih.govunine.chnih.gov Tandem mass spectrometry (MS/MS) further enhances specificity by monitoring specific fragmentation patterns of the derivatized MDA. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives of Malondialdehyde

Gas Chromatography-Mass Spectrometry (GC-MS) offers another highly specific and sensitive platform for MDA analysis. Since MDA is not inherently volatile, a derivatization step is mandatory. nih.gov One established method involves the alkylation of MDA with pentafluorobenzyl bromide (PFB-Br), which reacts with the central carbon atom of MDA to form a di-PFB derivative. nih.govresearchgate.net This derivative is then analyzed by GC-MS, often using electron capture negative-ion chemical ionization (ECNICI) for high sensitivity. nih.gov

Another approach uses derivatizing agents like perfluorophenylhydrazine (PFPH). nih.gov An improved GC-MS method using PFPH as the derivatizing agent and a deuterated internal standard (MDA-d₂) has been shown to be effective, with a low detection limit of 0.25 ng/mL. nih.gov The separation is performed on a capillary column, and the mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and specificity by targeting the characteristic ions of the MDA derivative. nih.govnih.gov A study using para-methoxy aniline (B41778) (PMA) as a new reagent introduced a method for detecting a stable MDA-PMA adduct, with a total analysis time of about 20 minutes. digitellinc.com

Spectrophotometric Assays and Their Refinements for Malondialdehyde Determination (e.g., Thiobarbituric Acid Assay)

The most traditional and widely cited method for estimating MDA levels is the Thiobarbituric Acid Reactive Substances (TBARS) assay. gbiosciences.comzellx.de This colorimetric assay is based on the reaction of MDA with TBA under acidic conditions (pH 4) and high temperature (95°C), which produces a pink-red MDA-(TBA)₂ adduct. nih.govaaqr.org The absorbance of this colored product is measured spectrophotometrically at approximately 532 nm. nih.govste-mart.com

The TBARS assay is simple and inexpensive, making it suitable for screening large numbers of samples. nih.gov However, its major drawback is a lack of specificity. nih.gov The term "TBARS" reflects that other compounds, besides MDA, can react with TBA to produce substances that absorb at the same wavelength, potentially leading to an overestimation of the MDA concentration. nih.govwikipedia.org These interfering substances include other aldehydes from lipid peroxidation and certain biomolecules. nih.govaaqr.org

Despite its limitations, the TBARS assay is extensively used as a general indicator of lipid peroxidation. zellx.denih.gov Refinements to the assay often involve coupling it with HPLC to separate the specific MDA-(TBA)₂ adduct from other interfering TBARS, thereby improving specificity. fao.org

Immunoassays (e.g., ELISA) for Biological Matrix Analysis of Malondialdehyde

Enzyme-Linked Immunosorbent Assays (ELISA) are available for the quantification of MDA in biological samples. These kits provide a convenient method for analyzing MDA, especially in complex matrices like plasma, serum, and cell culture supernatants. gbiosciences.com The principle of these assays typically involves the binding of MDA to a protein to form an adduct, which is then detected using specific antibodies. The assay format allows for high-throughput analysis of multiple samples on a microplate. While specific details can vary between commercial kits, they offer a standardized tool for measuring MDA, often used in clinical and research settings to assess oxidative stress. gbiosciences.comnih.gov

Data Tables

Table 1: Performance Characteristics of HPLC-Based Methods for MDA Detection

| Method | Derivatizing Agent | Detector | Column | Detection Limit | Linearity Range | Sample Type | Reference |

|---|---|---|---|---|---|---|---|

| HPLC-DAD | TBA | DAD (532 nm) | Supelcosil LC-18 | LLOQ: 0.2 µg/g | 0.2–20 µg/g | Rodent Brain | mdpi.com |

| HPLC-FL | TBA | Fluorescence | C18 | Picomole quantities | 0.15–3.0 µmol/L | Plasma, Tissue | epa.govnih.gov |

| UHPLC-HRMS | DNPH | HRMS | BEH C18 | LLOQ: 100 nM | >3 orders of magnitude | Plasma | nih.govunine.ch |

TBA: Thiobarbituric Acid; DAD: Diode-Array Detector; LLOQ: Lower Limit of Quantification; FL: Fluorescence; DNPH: 2,4-Dinitrophenylhydrazine; HRMS: High-Resolution Mass Spectrometry; SIM: Selected Ion Monitoring.

Table 2: Overview of GC-MS and Spectrophotometric Methods for MDA Detection

| Method | Derivatizing Agent | Principle | Key Features | Sample Type | Reference |

|---|---|---|---|---|---|

| GC-MS | PFB-Br | Forms volatile di-PFB derivative | High specificity; uses internal standards | Biological samples | nih.gov |

| GC-MS | PFPH | Forms volatile PFPH derivative | Low detection limit (0.25 ng/mL) | Food (Pork) | nih.gov |

PFB-Br: Pentafluorobenzyl Bromide; PFPH: Perfluorophenylhydrazine; TBA: Thiobarbituric Acid.

Based on the analysis of the provided search results, there is no specific information available regarding the analytical and bioanalytical methodologies for the detection and quantification of the chemical compound 2-(4-Chloro-2-nitrophenyl)malondialdehyde .

The search results extensively cover sample preparation and derivatization strategies for the parent compound, malondialdehyde (MDA) , which is a well-known biomarker of oxidative stress. Methodologies such as solid-phase extraction, liquid-liquid microextraction, and derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH), thiobarbituric acid (TBA), and dansylhydrazine are detailed for MDA in various complex biological matrices like human plasma, serum, urine, and tissue homogenates, as well as in environmental samples.

However, none of the search results mention or provide any data specifically for the substituted compound This compound . Therefore, no content can be generated for the requested section and subsections that would adhere to the strict requirement of focusing solely on this specific chemical compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic and structural properties of molecules. nih.gov These methods are used to optimize the molecular geometry and to calculate a variety of molecular descriptors that govern the compound's reactivity and stability. semanticscholar.org

For analogues of 2-(4-chloro-2-nitrophenyl)malondialdehyde, DFT studies have been performed using functionals like B3LYP with basis sets such as 6-31G++ and 6-311G+(d,p). manipal.edunih.govnih.gov These calculations provide insights into key parameters:

Optimized Geometry: Theoretical calculations determine the most stable three-dimensional arrangement of the molecule, including bond lengths and angles. For related nitro-substituted phenyl compounds, these calculated values have shown good agreement with experimental data from X-ray crystallography. nih.govnih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy difference between them, known as the HOMO-LUMO gap (ΔE), indicates the molecule's kinetic stability and electrical transport properties. researchgate.net For a series of (Z)-3-(2-chloro-4-nitrophenyl) derivatives, the calculated energy gap was in the range of 2.8–3.4 eV, suggesting a high potential for electron transfer and reactivity. manipal.eduresearchgate.net A lower energy gap is generally associated with higher chemical reactivity and polarizability. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. nih.gov This analysis is critical for predicting how the molecule will interact with other molecules, including biological targets like proteins. researchgate.net

A summary of typical parameters evaluated through quantum chemical calculations for this class of compounds is presented below.

| Parameter | Description | Significance |

| Total Energy | The total electronic energy of the optimized molecular structure. | Indicates the overall stability of the molecule. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Higher values suggest a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Lower values suggest a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A small gap suggests high chemical reactivity and low kinetic stability. manipal.eduresearchgate.net |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Calculated from HOMO and LUMO energies. |

| Electronegativity (χ) | A measure of the power of an atom or group to attract electrons. | Influences bond polarity and interaction types. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density. | Predicts sites for nucleophilic and electrophilic attack and hydrogen bonding. researchgate.net |

This table is generated based on data from multiple sources detailing DFT calculation methodologies and their applications. semanticscholar.orgresearchgate.netnih.gov

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug discovery and materials science, MD simulations are employed to analyze the stability of a ligand when bound to a protein's active site and to understand the nature of the intermolecular forces that govern this interaction. nih.gov

For derivatives of this compound, MD simulations have been conducted to validate the results of molecular docking studies. manipal.edunih.gov Key insights from these simulations include:

Complex Stability: By simulating the ligand-protein complex in a dynamic, solvated environment, researchers can assess its stability. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored over the simulation period. A stable RMSD value suggests that the ligand remains securely within the binding pocket without significant conformational changes. nih.gov

Interaction Analysis: MD simulations provide a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the target protein. These simulations can reveal the persistence of key interactions over time, confirming their importance for binding affinity. nih.gov Studies on related compounds have shown that interactions with water molecules can also play a significant role in mediating the ligand-protein binding. nih.gov

In Silico Prediction of Biological Activities (e.g., ADME, Toxicity, Target Prediction)

In silico tools are widely used to predict the pharmacokinetic and toxicological properties of compounds early in the research process. upf.edu This includes the assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity. mdpi.com

For analogues containing the 2-chloro-4-nitrophenyl moiety, several ADME and toxicity parameters have been evaluated using online platforms like SwissADME and ProTox-II. manipal.edumdpi.com These predictions help to filter out compounds with unfavorable profiles before committing to costly synthesis and experimental testing.

Key Predicted Properties:

Drug-Likeness: Compounds are evaluated against established rules like Lipinski's Rule of Five and Veber's rule, which predict oral bioavailability based on physicochemical properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov

Absorption and Solubility: Predictions of gastrointestinal (GI) absorption and aqueous solubility are crucial for determining if a compound can be effectively absorbed by the body. mdpi.com

Blood-Brain Barrier (BBB) Penetration: In silico models can predict whether a compound is likely to cross the BBB, which is a critical factor for drugs targeting the central nervous system. mdpi.com

Toxicity Prediction: Various toxicological endpoints can be predicted, including hepatotoxicity, carcinogenicity, and mutagenicity. These predictions help to identify potential safety liabilities early on. manipal.eduresearchgate.net

The table below summarizes typical ADMET predictions for analogues of this compound.

| Property | Prediction | Implication |

| Lipinski's Rule | Generally fulfilled by analogues. nih.gov | Suggests good potential for oral bioavailability. |

| GI Absorption | High | Indicates good absorption from the gastrointestinal tract. mdpi.com |

| BBB Permeant | Variable (Yes/No) | Determines potential for CNS activity or side effects. |

| Hepatotoxicity | Often predicted to be active. | A potential safety concern requiring experimental validation. |

| Mutagenicity | Often predicted to be inactive. | Suggests a lower risk of causing genetic mutations. |

This table is a composite of findings from in silico ADMET studies on related chemical structures. researchgate.netnih.govmdpi.com

Structure-Activity Relationship (SAR) Modeling for this compound and its Analogues

Structure-Activity Relationship (SAR) modeling is a core concept in medicinal chemistry that links the chemical structure of a compound to its biological activity. nih.gov By systematically modifying parts of a molecule and observing the effect on its potency, researchers can identify the key chemical features required for a desired biological effect. researchgate.net

For analogues of this compound, SAR studies have been crucial in optimizing their activity against various biological targets. For instance, in a series of 2-chloro-4-nitrobenzamide derivatives, the nature of the substituents on an adjacent phenyl ring was found to significantly influence their antidiabetic activity. nih.gov The study revealed that the presence of both an electron-donating group (like -CH₃) and an electron-withdrawing group (like -NO₂) on the phenyl ring enhanced the inhibitory activity against α-glucosidase and α-amylase. nih.gov

Similarly, SAR studies on benzenesulfonamide (B165840) analogues targeting the PPARγ receptor showed that electron-withdrawing substitutions on a benzene (B151609) ring were associated with higher transcriptional activity. nih.gov These findings underscore the value of SAR in guiding the design of more potent and selective compounds. The process involves creating a library of related compounds and using the activity data to build a qualitative or quantitative model (QSAR) that can predict the activity of new, unsynthesized analogues. mdpi.com

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a biological target, typically a protein or enzyme. nih.gov It is an essential tool for structure-based drug design, allowing researchers to visualize binding modes and estimate the strength of the interaction, usually expressed as a docking score in kcal/mol. researchgate.net

Derivatives of this compound have been docked into the active sites of several important enzymes to explore their therapeutic potential. The docking simulations reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. nih.govnih.gov

Examples of Docking Studies on Analogues:

| Compound Class | Protein Target | PDB ID | Docking Score (kcal/mol) | Potential Application | Reference |

| (Z)-3-(2-Chloro-4-nitrophenyl) derivatives | PPAR-γ | 2ZNO | -7.9 to -8.2 | Antidiabetic | manipal.edu |

| 2-Chloro-4-nitrobenzamide derivatives | α-Glucosidase | N/A (Modeled) | Not specified | Antidiabetic | nih.gov |

| Imidazopyridine derivatives | Acetylcholinesterase | 4BDT | -9.60 | Alzheimer's Disease | nih.gov |

This table presents findings from molecular docking studies performed on various analogues containing the chloro-nitrophenyl scaffold. manipal.edunih.govnih.gov

These studies show that the 2-chloro-4-nitrophenyl fragment can be incorporated into structures that bind effectively to diverse biological targets. The docking results help explain the SAR data at an atomic level and provide a rational basis for designing next-generation compounds with improved affinity and selectivity. chemrxiv.org

Derivatives and Analogues of 2 4 Chloro 2 Nitrophenyl Malondialdehyde

Design and Synthesis of Novel Analogues with Modified Malondialdehyde and Phenyl Moieties

The design of novel analogues of 2-(4-chloro-2-nitrophenyl)malondialdehyde focuses on strategic chemical alterations to improve properties such as target selectivity, potency, and metabolic stability. biomedres.usbiomedres.us This process, known as molecular modification, can involve changing, adding, or removing functional groups on the core scaffold. biomedres.usbiomedres.us The synthesis of these new chemical entities often builds upon established organic chemistry reactions, tailored to the specific functionalities of the parent molecule.

A primary synthetic strategy involves utilizing the reactivity of the malondialdehyde portion or its precursors. For instance, the related compound (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal, which shares the chloro-nitrophenyl group, serves as a key intermediate in Knoevenagel condensation reactions. mdpi.com This reaction allows for the synthesis of a diverse range of hybrid molecules by reacting the enal with active methylene (B1212753) compounds, such as various 4-thiazolidinone (B1220212) derivatives. mdpi.com The synthesis is typically carried out by refluxing the reactants in acetic acid with sodium acetate (B1210297) as a catalyst. mdpi.com

Another approach focuses on modifying the phenyl ring. Synthetic routes often start with a simpler, commercially available precursor like 2-chloro-4-nitro benzoic acid or 4-chloro-2-nitrophenol (B165678). nih.govnih.gov For example, 2-chloro-4-nitro benzoic acid can be converted to an acid chloride, which then reacts with various anilines or amines to create a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.govresearchgate.net Similarly, 4-chloro-2-nitrophenol can be used as a starting point for a multi-step synthesis to produce 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues. nih.gov These methods demonstrate how different functional groups and heterocyclic rings can be appended to the core chloro-nitrophenyl structure.

The table below summarizes synthetic strategies for creating analogues based on similar structural motifs.

| Starting Material | Reaction Type | Product Class | Reference |

| (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal | Knoevenagel Condensation | Thiazolidinone Hybrids | mdpi.com |

| 2-chloro-4-nitro benzoic acid | Acylation / Amidation | N-(alkyl/aryl)-4-nitrobenzamides | nih.govresearchgate.net |

| 4-chloro-2-nitrophenol | Multi-step synthesis including reduction and cyclization | 1,3,4-Oxadiazole Analogues | nih.gov |

| 4-chlorophenol | Nitration, Reduction, Diazotization, Cyclization | 1,3,4-Oxadiazole Analogues | nih.gov |

Structure-Activity Relationship (SAR) Studies of Analogues with Varied Substituents

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of a molecule influence its biological activity. researchgate.net For analogues of this compound, SAR studies would investigate how modifications to the phenyl ring substituents (chloro and nitro groups) or the malondialdehyde core affect the compound's efficacy and selectivity. nih.gov

In broader studies of related compounds, SAR analyses have yielded significant insights. For example, in a series of mixed-ligand platinum(II) complexes, varying the substituents at the 4,4'-positions of a bipyridine (bpy) ligand demonstrated that electron-donating groups (like tert-butyl or primary amine) led to higher antiplasmodial potency compared to electron-withdrawing groups (like chloro or trifluoromethyl). nih.gov A similar investigation into niclosamide (B1684120) derivatives revealed that specific substitutions on the aniline (B41778) ring determined the compound's cytotoxic activity against different cancer cell lines. nih.gov For instance, 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide was most active in an NFĸB assay, while N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide showed the highest cytotoxicity against HL-60 leukemia cells. nih.gov

These studies highlight that even subtle changes, such as the position of a substituent, can dramatically alter biological outcomes. nih.gov The development of SAR models is a paramount challenge due to the combined influence of multiple structural and electronic factors, but it is essential for rationally designing more potent and specific therapeutic agents. researchgate.net

The following table presents SAR data from related compound classes, illustrating the impact of substituent variation on biological activity.

| Compound Class | Base Structure | Substituent Variation | Impact on Activity | Reference |

| Platinum(II) Complexes | Platinum(II) with bipyridine and acyl-thiourea ligands | Electron-donating groups (e.g., tert-butyl) on bpy ligand | Increased antiplasmodial activity | nih.gov |

| Platinum(II) Complexes | Platinum(II) with bipyridine and acyl-thiourea ligands | Electron-withdrawing groups (e.g., chloro) on bpy ligand | Decreased antiplasmodial activity | nih.gov |

| Niclosamide Derivatives | 5-chloro-2-hydroxybenzamide | N-(2-chlorophenyl) | Most active in NFĸB assay | nih.gov |

| Niclosamide Derivatives | 5-chloro-2-hydroxybenzamide | N-(3,5-Bis(trifluoromethyl)phenyl) | Most significant cytotoxicity against HL-60 cells | nih.gov |

| 2-Phenoxybenzamides | 2-Phenoxy-3-(trifluoromethyl)benzamide | Replacement of 4-fluorophenoxy with hydrogen | Moderately decreased antiplasmodial activity | mdpi.com |

Investigation of Modified Malondialdehyde Core Structures and Their Functional Impact

Malondialdehyde (MDA) is a well-known product of lipid peroxidation and is often used as a biomarker for oxidative stress. nih.govresearchgate.net It is a highly reactive electrophile due to its α,β-unsaturated carbonyl structure, which exists in equilibrium with its dialdehyde (B1249045) form at acidic pH. nih.gov This reactivity allows MDA to form adducts with biomolecules, particularly proteins and DNA. nih.gov

Modification of proteins by MDA can lead to significant structural and functional alterations. nih.govnih.gov Studies on walnut protein have shown that incubation with MDA leads to an increase in carbonyl content and a degradation of sulfhydryl groups, indicating protein oxidation. nih.govnih.govmdpi.com These changes disrupt the protein's secondary and tertiary structures. nih.govresearchgate.net At low concentrations, MDA can cause the scission of polypeptide chains, while at higher concentrations, it can lead to protein aggregation. nih.govnih.govresearchgate.net

The table below summarizes the observed effects of MDA-induced modification on protein structure and function.

| Protein Source | MDA Concentration | Structural Effect | Functional Effect | Reference |

| Walnut Protein | Low (≤0.1 mM) | Small polypeptide chain scission, disruption of secondary/tertiary structure | Increased emulsification and foam stability | nih.govnih.govresearchgate.net |

| Walnut Protein | High (>0.1 mM) | Protein aggregation, increased carbonyl content | Decreased solubility, decreased emulsification and foaming properties | nih.govnih.govresearchgate.net |

| Ocular Proteins | Not specified | Formation of MDA-protein adducts in lipofuscin | Increased resistance to proteolytic attack | nih.gov |

| Photosystem II Proteins | Not specified | Modification of PSII proteins | Damage to PSII function | nih.gov |

Exploration of Different Aromatic Substituents and Their Impact on Biological Activity

The substituents on the aromatic ring of this compound are critical determinants of its chemical properties and biological activity. jocpr.com The chloro and nitro groups both exert strong electronic effects that influence the molecule's interactions with biological macromolecules. nih.govresearchgate.net

The nitro group (NO₂) is a powerful electron-withdrawing group due to resonance effects, which deactivate the aromatic ring by pulling electron density from it. nih.govnih.govencyclopedia.pub This electronic feature is fundamental to the biological activity of many nitro-containing drugs, including antibiotics and anticancer agents. nih.govmdpi.com The presence and position of a nitro group can enhance therapeutic action; for example, its inclusion in certain molecular scaffolds is essential for their antibacterial activity. nih.govencyclopedia.pub The mechanism often involves the intracellular reduction of the nitro group to form reactive nitroso and superoxide (B77818) species that can damage cellular components like DNA. nih.govencyclopedia.pub

The halogen substituent (chloro group) also plays a significant role. Halogens can modify a molecule's lipophilicity, which affects its ability to cross cell membranes. jocpr.com In many drug candidates, the presence of a halogen like chlorine enhances biological activity. nih.govnih.gov For example, in a study of pyrrolomycin derivatives, a chloro-substituted compound showed potent antibacterial activity. nih.govencyclopedia.pub

The following table provides examples of how different aromatic substituents influence the biological activity of various compound classes.

| Compound Class | Substituent(s) | Impact on Biological Activity | Reference |

| Benzodiazepines | Nitro group at position 7 | Enhances therapeutic (hypnotic) action | nih.gov |

| 5-Nitrofuran derivatives | Nitro group at C-5 position | Essential for antibacterial activity | nih.gov |

| Pyrrolomycins | Nitro group at C2 and C4 positions | Enhanced antibacterial activity | encyclopedia.pub |

| Chalcones | Nitro group at the para position of ring B | High vasorelaxant activity | mdpi.com |

| Nitrobenzamides | Electron-donating (CH₃) and electron-withdrawing (NO₂) groups on phenyl ring | Favored inhibitory activity against α-glucosidase and α-amylase | nih.govresearchgate.net |

Future Research Directions and Translational Perspectives

Advanced In Vitro and In Vivo Model Systems for Efficacy and Safety Evaluation

Future research should prioritize a systematic evaluation of the biological effects of 2-(4-Chloro-2-nitrophenyl)malondialdehyde using a tiered approach of model systems.

In Vitro Models: Initial screening for cytotoxic or modulatory activity could be conducted across a panel of human cell lines. Based on the known bioactivity of other nitroaromatic compounds, this panel should include, but not be limited to:

Cancer Cell Lines: A diverse set, such as pancreatic (PACA2), lung carcinoma (A549), breast (MCF-7, MDA-MB-231), colon (DLD-1), and leukemia (MOLT-4), would be appropriate to probe for potential anticancer activity. nih.govmdpi.comnih.gov

Non-Cancerous Cell Lines: To establish a preliminary therapeutic window, cytotoxicity should be assessed in normal human cells, such as human blood lymphocytes or fibroblasts. mdpi.com

Specialized Cell Models: Given malondialdehyde's association with oxidative stress, it would be pertinent to use cell models of diseases where reactive oxygen species (ROS) are implicated, such as neurodegenerative disorders or inflammatory conditions. mdpi.com

In Vivo Models: Should promising activity be identified in vitro, subsequent studies could transition to animal models. For example, if significant anti-cancer effects are observed, xenograft mouse models using the aforementioned cancer cell lines would be a logical next step to evaluate efficacy in a living system. Similarly, if the compound shows modulation of inflammatory pathways, models of inflammatory diseases like arthritis or inflammatory bowel disease could be employed. These studies are crucial for understanding the compound's pharmacokinetics and preliminary safety profile.

Integration of Omics Technologies (Proteomics, Metabolomics) to Elucidate Biological Impact

To move beyond simple efficacy and understand the compound's mechanism of action, the integration of "omics" technologies is essential.

Proteomics: If this compound induces a biological response, such as cell death in cancer cells, proteomic analysis can identify which proteins are altered in expression or post-translationally modified. The malondialdehyde moiety is known to react with protein nucleophiles, leading to the formation of adducts. researchgate.net Redox proteomics, in particular, could illuminate whether the compound perturbs cellular redox balance, a known mechanism for many nitroaromatic drugs. researchgate.netnih.gov This approach can reveal the specific cellular pathways affected, for instance, identifying alterations in energy metabolism, mitochondrial function, or stress response signaling. nih.gov

Metabolomics: This technology would complement proteomics by providing a snapshot of the small-molecule metabolites within a cell or biological fluid. This could reveal disruptions in metabolic pathways (e.g., glycolysis, lipid metabolism) and help identify biomarkers of the compound's effect. Comparing the metabolic profile of treated versus untreated cells can provide a functional readout of the compound's cellular impact.

Development of Targeted Delivery Systems for Biomedical Applications

While this compound might possess therapeutic activity, it could also exhibit off-target toxicity, a common challenge for reactive molecules. Modern drug delivery strategies could mitigate these issues and enhance therapeutic potential.

Nanoparticle Encapsulation: Encapsulating the compound within nanoparticles, such as liposomes or biodegradable polymers, could improve its stability and bioavailability while reducing systemic exposure. wikipedia.orgnih.govwalshmedicalmedia.com This strategy has been successfully employed for numerous chemotherapeutic agents to reduce side effects and improve tumor accumulation. walshmedicalmedia.com

Hypoxia-Targeting: The presence of a nitroaromatic group is particularly intriguing for cancer therapy. nih.gov In the low-oxygen (hypoxic) environments characteristic of solid tumors, nitro groups can be selectively reduced by cellular reductases to form highly reactive cytotoxic species. This makes this compound a candidate for development as a hypoxia-activated prodrug, which would remain relatively inert in normal, well-oxygenated tissues but become toxic upon reaching the tumor microenvironment. nih.gov

Active Targeting: For enhanced precision, nanoparticles carrying the compound could be decorated with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on the surface of target cells, such as cancer cells. nih.gov This active targeting approach further concentrates the therapeutic agent at the site of disease.

Exploration of New Therapeutic Avenues Based on Mechanistic Insights

The chemical structure of this compound suggests several therapeutic areas ripe for investigation.

Oncology: As discussed, the nitroaromatic moiety is a well-established pharmacophore in cancer therapy, often associated with hypoxia-activated prodrugs. nih.gov The synthesis of related hybrid molecules containing a (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-ene fragment has yielded compounds with significant anticancer activity. mdpi.comnih.gov This provides a strong rationale for screening this compound as a potential anticancer agent.

Antimicrobial Agents: Nitro-containing molecules, from metronidazole (B1676534) to nitrofurantoin, form the basis of many antibacterial and antiparasitic drugs. nih.gov The nitro group can undergo redox cycling that generates toxic radicals within microbial cells. Therefore, screening the compound against a panel of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi is a logical exploratory step. nih.govsapub.org

Modulators of Oxidative Stress: Malondialdehyde is a key product and mediator of lipid peroxidation. mdpi.comresearchgate.net Investigating whether this substituted version can modulate enzymes involved in oxidative stress pathways or act as a signaling molecule could open up applications in diseases with an oxidative stress component.

Contribution to Fundamental Understanding of Chemical Biology and Disease Pathogenesis

Beyond its direct therapeutic potential, studying this compound can contribute valuable knowledge to the broader scientific community.

Structure-Activity Relationship (SAR) Studies: The compound serves as an excellent tool for SAR studies. By systematically modifying the substituents on the phenyl ring (e.g., changing the position or nature of the halogen and nitro groups) and observing the resulting changes in biological activity, researchers can build a detailed understanding of how chemical structure dictates function for this class of molecules.

Probing Disease Mechanisms: As a reactive molecule, it could be used as a chemical probe to study disease pathogenesis. For example, its ability to form adducts with proteins and DNA could be harnessed to identify novel molecular targets involved in the progression of diseases where lipid peroxidation is a known factor, such as in neurodegenerative or cardiovascular disorders. researchgate.net The study of how cells respond to this specific chemical insult could reveal previously unknown defense mechanisms or signaling cascades.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Chloro-2-nitrophenyl)malondialdehyde, and what methodological considerations are critical for reproducibility?

- Answer: The compound can be synthesized via multi-step reactions involving nitration and substitution. For example, analogous syntheses (e.g., AZD8931 derivatives) use precursors like nitro-substituted aromatic rings and malondialdehyde equivalents. Key steps include controlled nitration of the chlorophenyl group, followed by coupling with malondialdehyde under acidic or basic conditions. Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Reaction monitoring via TLC and NMR is essential to ensure intermediate purity .

Q. How can the structure of this compound be rigorously characterized?

- Answer:

- NMR Spectroscopy: Use - and -NMR in deuterated solvents (e.g., DMSO-d) to confirm the presence of the nitro group (δ ~8.5–9.0 ppm for aromatic protons), aldehyde protons (δ ~9.5–10.5 ppm), and malondialdehyde backbone.

- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) with a Bruker APEX II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) provides absolute configuration. Data refinement using SHELXL (via WinGX GUI) resolves anisotropic displacement parameters and hydrogen bonding networks .

Q. What purification strategies are effective for isolating this compound?

- Answer: After synthesis, impurities (e.g., unreacted nitro precursors) are removed via flash chromatography (silica gel, gradient elution). For crystalline samples, recrystallization from ethanol or acetonitrile improves purity. HPLC (C18 column, acetonitrile/water mobile phase) can further isolate the compound if needed. Monitor purity by -NMR and HPLC-MS .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

- Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and charge distribution. These predict reactive sites (e.g., nitro group for electrophilic substitution, aldehyde for nucleophilic addition). Thermochemical analysis (atomization energies, ionization potentials) validates experimental data with <3 kcal/mol deviation .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Answer: Challenges include:

- Absorption Correction: Multi-scan methods (SADABS) correct for absorption effects in crystals with high Z' values or heavy atoms (e.g., Cl).

- Disorder Modeling: Partial occupancy refinement resolves disordered nitro or aldehyde groups.

- Hydrogen Bonding: Fourier difference maps locate H atoms, while restraints maintain geometry during refinement. Software: SHELXL for least-squares refinement; ORTEP for visualization .

Q. What are the potential applications of this compound in medicinal chemistry or materials science?

- Answer:

- Medicinal Chemistry: The nitro group and aldehyde moiety make it a candidate for covalent inhibitor design (e.g., targeting cysteine proteases). Computational docking studies (AutoDock Vina) can screen binding affinity.

- Materials Science: As a photoactive compound, its conjugation with polymers may enhance optoelectronic properties. UV-Vis spectroscopy (λ ~300–400 nm) and cyclic voltammetry assess bandgap and redox behavior .

Methodological Notes

- Spectral Data Acquisition: For NMR, use 500 MHz instruments with deuterated solvents; for SCXRD, collect data at 100 K to minimize thermal motion .

- DFT Parameters: Include exact exchange (e.g., 20% Hartree-Fock in B3LYP) for accurate thermochemistry .

- Safety: Handle nitro compounds with care; use fume hoods and personal protective equipment (PPE) due to potential mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products